N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide
Description
N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide (CAS: 956183-75-8) is a structurally complex organic compound characterized by a 2,5-dioxopyrrolidin-3-yl core substituted with a 3-ethoxyphenyl group and a hexanehydrazide chain.
Properties
CAS No. |
956183-75-8 |
|---|---|
Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide |
InChI |
InChI=1S/C18H25N3O4/c1-3-5-6-10-16(22)20-19-15-12-17(23)21(18(15)24)13-8-7-9-14(11-13)25-4-2/h7-9,11,15,19H,3-6,10,12H2,1-2H3,(H,20,22) |
InChI Key |
MPNYORBZWMOPLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NNC1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC |
solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide typically involves multiple steps. One common method includes the reaction of 3-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a dicarboxylic acid derivative to form the dioxopyrrolidinyl ring. The final step involves the reaction of the resulting compound with hexanehydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives of compounds related to N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide. For instance, research on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrated significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.073 mg/ml . This suggests that similar derivatives could be effective in treating infections caused by multidrug-resistant organisms.
Anthelmintic Activity
The compound has also shown promise in anthelmintic applications. In vitro studies indicated that certain derivatives exhibited considerable efficacy against parasitic infections. For example, the time to paralysis and death of Ascaridia galli was significantly reduced when treated with these compounds, indicating their potential as anthelmintics .
Study 1: Antimicrobial Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized ethyl 3-oxo derivatives and evaluated their antimicrobial properties. Among the tested compounds, one derivative exhibited a MIC of 0.073 mg/ml against Klebsiella pneumoniae, showcasing its potential as a therapeutic agent against resistant strains .
| Compound | MIC (mg/ml) | Pathogen |
|---|---|---|
| 1 | 0.073 | Klebsiella pneumoniae |
| 2 | 0.125 | Enterobacter sakazakii |
| 3 | 0.083 | Staphylococcus aureus |
Study 2: Anthelmintic Activity
Another significant study focused on the anthelmintic properties of synthesized derivatives. The results indicated that specific concentrations led to effective paralysis and death times for Ascaridia galli:
| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
|---|---|---|---|
| A | 5 | 10.66 | 64.16 |
| B | 10 | 8.44 | 48.33 |
| C | 20 | 6.83 | 41.86 |
Mechanism of Action
The mechanism of action of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide and related compounds:
*Molecular formula and weight estimated based on structural analogs.
Structural and Electronic Differences
- In contrast, analogs with 4-fluoro () or 3-chloro () substituents exhibit electron-withdrawing effects, which may alter reactivity and target binding . Positional isomerism: The 2-methoxyphenyl analog () shows reduced steric hindrance compared to 3- or 4-substituted derivatives, possibly affecting synthetic yields or biological activity .
Hydrazide Chain :
- The hexanehydrazide chain in the target compound introduces a flexible aliphatic chain, likely increasing lipophilicity (higher logP) compared to benzohydrazide or pyridine-carbohydrazide analogs. This property may influence membrane permeability in biological systems .
Biological Activity
N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide is a compound derived from the pyrrolidine family, known for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a hexane hydrazide linked to a 2,5-dioxopyrrolidine moiety, which is known for its diverse pharmacological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 302.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds in this class can scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Effects : Some derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through apoptosis induction.
Case Studies and Research Findings
- Antioxidant Activity Study : A study demonstrated that similar pyrrolidine derivatives exhibited significant antioxidant properties. The mechanism involved the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) .
- Antimicrobial Efficacy : In vitro tests revealed that compounds with structural similarities to this compound displayed promising activity against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic use in infections .
- Anticancer Research : A recent investigation into pyrrolidine derivatives found that they could inhibit the growth of human colorectal adenocarcinoma cells by inducing apoptosis via the mitochondrial pathway . This highlights the potential of this compound in cancer therapy.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
